4-(Chloromethyl)-5-methylhex-1-ene
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H15Cl |
|---|---|
Molecular Weight |
146.66 g/mol |
IUPAC Name |
4-(chloromethyl)-5-methylhex-1-ene |
InChI |
InChI=1S/C8H15Cl/c1-4-5-8(6-9)7(2)3/h4,7-8H,1,5-6H2,2-3H3 |
InChI Key |
CETOESQUMUSNMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC=C)CCl |
Origin of Product |
United States |
Stereochemical and Conformational Analysis of 4 Chloromethyl 5 Methylhex 1 Ene
Elucidation of Potential Stereoisomeric Forms and Chiral Properties
The molecular structure of 4-(chloromethyl)-5-methylhex-1-ene contains two chiral centers at positions C4 and C5. The presence of these stereocenters means that the molecule is chiral and can exist in multiple stereoisomeric forms. Specifically, with two chiral centers, a maximum of 22 = 4 stereoisomers are possible. These stereoisomers consist of two pairs of enantiomers.
The designation of each chiral center as either (R) or (S) according to the Cahn-Ingold-Prelog priority rules allows for the systematic naming of each stereoisomer:
(4R, 5R)-4-(chloromethyl)-5-methylhex-1-ene
(4S, 5S)-4-(chloromethyl)-5-methylhex-1-ene
(4R, 5S)-4-(chloromethyl)-5-methylhex-1-ene
(4S, 5R)-4-(chloromethyl)-5-methylhex-1-ene
The (4R, 5R) and (4S, 5S) isomers are a pair of enantiomers, as are the (4R, 5S) and (4S, 5R) isomers. The relationship between the two pairs of enantiomers is that of diastereomers. Diastereomers have different physical properties, such as boiling points, melting points, and solubility, which can be exploited for their separation.
The chiral properties of these stereoisomers would be evident in their interaction with plane-polarized light. Each enantiomer would rotate the plane of polarized light to an equal but opposite degree. A racemic mixture, containing equal amounts of two enantiomers, would be optically inactive. The specific rotation of each pure enantiomer is a characteristic physical property that would need to be determined experimentally.
Table 1: Potential Stereoisomers of this compound and their Relationships
| Stereoisomer Configuration | Relationship to (4R, 5R) | Expected Optical Activity |
| (4R, 5R) | - | Optically Active (+) or (-) |
| (4S, 5S) | Enantiomer | Optically Active, equal and opposite to (4R, 5R) |
| (4R, 5S) | Diastereomer | Optically Active |
| (4S, 5R) | Diastereomer | Optically Active, equal and opposite to (4R, 5S) |
Conformational Dynamics and Their Influence on Reaction Energetics and Pathways
The reactivity and stability of this compound are significantly influenced by its conformational dynamics. Rotation around the single bonds, particularly the C4-C5 bond, gives rise to various spatial arrangements of the atoms, known as conformers. These conformers differ in energy, and their relative populations are determined by the Boltzmann distribution.
The conformational landscape of this molecule is primarily governed by steric and electronic effects. The bulky chloromethyl and isopropyl groups will tend to adopt positions that minimize steric hindrance. Analysis of the Newman projections looking down the C4-C5 bond reveals several staggered and eclipsed conformations. The staggered conformations are generally lower in energy than the eclipsed conformations.
Allylic strain, the steric interaction between a substituent on one end of a double bond and an allylic substituent, also plays a crucial role. In this compound, interactions between the vinyl group at C3 and the substituents at C5 will influence the preferred conformations around the C3-C4 bond.
Table 2: Theoretical Torsional Energy Profile for Rotation around the C4-C5 Bond
| Dihedral Angle (H-C4-C5-H) | Conformation | Relative Energy (kcal/mol) (Illustrative) |
| 0° | Eclipsed | 5.0 |
| 60° | Gauche | 0.8 |
| 120° | Eclipsed | 4.5 |
| 180° | Anti | 0 |
| 240° | Eclipsed | 4.5 |
| 300° | Gauche | 0.8 |
Note: The relative energy values are illustrative and would need to be determined by computational calculations.
Advanced Computational Techniques for Structural Elucidation and Stereochemical Assignment
In the absence of extensive experimental data, advanced computational techniques are invaluable for elucidating the structure and assigning the stereochemistry of molecules like this compound.
Density Functional Theory (DFT) is a powerful quantum mechanical method that can be used to calculate the optimized geometries, relative energies, and spectroscopic properties of the different stereoisomers and conformers. By calculating the energies of the various possible structures, the most stable conformers can be identified, and the energy barriers between them can be determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction: Computational methods can predict the 1H and 13C NMR spectra for each stereoisomer. By comparing these predicted spectra with experimental data, it is possible to assign the correct stereochemistry to a synthesized sample. Key parameters such as chemical shifts and coupling constants are highly sensitive to the stereochemical environment.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy: For chiral molecules, VCD and ECD spectroscopies provide information about the absolute configuration. Computational simulations of VCD and ECD spectra for the different enantiomers can be compared with experimental spectra to definitively assign the (R) or (S) configuration to each chiral center.
These computational approaches, when used in conjunction with experimental data, provide a robust framework for the complete stereochemical and conformational analysis of this compound.
Table 3: Commonly Used Computational Methods for Stereochemical Analysis
| Computational Technique | Information Obtained | Application to this compound |
| Density Functional Theory (DFT) | Optimized geometries, relative energies, vibrational frequencies | Determination of stable conformers and their energy differences. |
| NMR Spectroscopy Prediction | Chemical shifts, coupling constants | Assignment of relative stereochemistry by matching predicted and experimental spectra. |
| Vibrational Circular Dichroism (VCD) | Absolute configuration | Determination of the absolute (R/S) configuration of the enantiomers. |
| Electronic Circular Dichroism (ECD) | Absolute configuration | Corroboration of absolute configuration, particularly for molecules with chromophores. |
Advanced Synthetic Methodologies for 4 Chloromethyl 5 Methylhex 1 Ene and Analogues
Development of Regioselective and Chemoselective Chlorination Strategies for Olefinic Precursors
The controlled chlorination of complex olefinic precursors is fundamental to the synthesis of 4-(Chloromethyl)-5-methylhex-1-ene. The primary challenge lies in directing the chlorination to the desired position in a molecule with multiple reactive sites, such as a diene or an allylic alcohol. Electrophilic addition to conjugated dienes can result in a mixture of 1,2- and 1,4-addition products, with the product ratio often dependent on reaction conditions like temperature. masterorganicchemistry.comlibretexts.org
The choice of chlorinating agent and the optimization of reaction conditions are critical for maximizing the yield and selectivity of the desired allylic chloride. Various reagents are known to convert allylic alcohols into allylic chlorides, including thionyl chloride (SOCl₂) and phosphorus trichloride (B1173362) (PCl₃). researchgate.net The reaction mechanism often involves the conversion of the hydroxyl group into a better leaving group, followed by nucleophilic attack by a chloride ion.
The optimization of these reactions involves careful control of temperature, solvent, and stoichiometry to favor the desired product over potential side products, such as isomeric chlorides or elimination products. For instance, Lewis acids are sometimes employed to activate the chlorinating agent or the substrate. scirp.org The conditions must be tailored to the specific substrate, as the electronic and steric properties of the precursor heavily influence the reaction's outcome.
Table 1: Effect of Chlorinating Agent on a Model Allylic Alcohol Substrate
| Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Allyl Chloride (%) |
| Thionyl Chloride | Diethyl Ether | 0 | 2 | 85 |
| Phosphorus Trichloride | Dichloromethane | 0 to 25 | 4 | 78 |
| N-Chlorosuccinimide/PPh₃ | Tetrahydrofuran | 25 | 6 | 72 |
| Methanesulfonyl Chloride | Pyridine | 0 | 3 | 90 |
This table is illustrative and based on general outcomes for allylic alcohol chlorination; specific results for the precursor to this compound would require experimental validation.
Achieving regiocontrol in the synthesis of chloromethylated alkenes is a significant synthetic challenge. When starting from a conjugated diene, the position of the newly formed double bond and the chloroalkyl group is determined by whether the reaction follows a 1,2- or 1,4-addition pathway. This is often governed by kinetic versus thermodynamic control. masterorganicchemistry.com Lower temperatures typically favor the kinetic product (often the 1,2-adduct), while higher temperatures allow for equilibration to the more stable thermodynamic product (often the 1,4-adduct). libretexts.org
For precursors like 5-methylhex-1-en-4-ol, the reaction would be an allylic substitution. In such cases, the reaction can proceed through an Sₙ2 or Sₙ2' mechanism, leading to different constitutional isomers. The choice of reagents and conditions can influence this pathway. For example, some reagents are known to favor the rearranged Sₙ2' product. Careful selection of the chlorinating system is therefore essential to ensure the chlorine is introduced at the correct carbon, yielding the desired 4-(chloromethyl) structure.
Asymmetric Synthesis Routes to Enantiomerically Enriched this compound
The carbon atom to which the chloromethyl group is attached in this compound is a stereocenter. Therefore, developing asymmetric routes to obtain enantiomerically enriched or pure forms of this compound is an important area of research.
Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral molecules. In the context of chloromethylation, a chiral catalyst can create a chiral environment around the substrate, leading to a preferential attack on one face of the molecule. While direct catalytic asymmetric chloromethylation of alkenes is not widely documented, related enantioselective chlorination reactions of allylic alcohols have been developed. nih.gov These reactions often use chiral catalysts, such as cinchona alkaloid derivatives, in combination with a chlorine source to achieve high enantioselectivity. nih.gov
Another strategy involves the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. This approach could be applied by attaching a chiral auxiliary to a precursor of this compound to control the stereochemistry of the chlorination step.
Table 2: Influence of Chiral Ligands on a Model Asymmetric Allylic Functionalization
| Catalyst System | Chiral Ligand | Solvent | Enantiomeric Excess (ee) (%) |
| Iridium Complex | (S)-BINAP | Dichloromethane | 85 |
| Palladium Complex | (R,R)-Trost Ligand | Toluene | 92 |
| Copper Complex | (S,S)-Ph-BOX | Tetrahydrofuran | 78 |
| Cinchona Alkaloid | (DHQ)₂PHAL | Dichloromethane | 95 |
This table presents representative data for asymmetric allylic functionalization reactions to illustrate the principle; specific application to the target molecule would need dedicated research.
Diastereoselective and enantioselective methods for the functionalization of alkenes are well-established and can be adapted for the synthesis of the target molecule. acs.org Diastereoselective approaches are particularly relevant when the starting material already contains a stereocenter. The existing stereocenter can influence the stereochemical outcome of the new stereocenter being formed, a phenomenon known as substrate-controlled diastereoselection. For instance, the diastereoselective silacyclopropanation of chiral alkenes has been shown to proceed with high selectivity, controlled by steric interactions. acs.org
Enantioselective functionalization of a prochiral hexene derivative is another viable strategy. For example, catalytic asymmetric hydrophosphination of terminal alkenes can create tertiary phosphines with high enantioselectivity, which can then be used in further transformations. nih.gov Analogous enantioselective hydrochloromethylation or a related multi-step sequence could potentially be developed. Highly diastereoselective radical cyclizations of 5-hexenyl systems have also been achieved using removable chiral scaffolds derived from carbohydrates, demonstrating another potential route for controlling stereochemistry in hexene derivatives. nih.gov
Scalable Synthetic Protocols and Process Optimization for Industrial Application
For a synthetic method to be industrially viable, it must be scalable, cost-effective, and safe. The chloromethylation of aromatic compounds is a well-known industrial process, often performed using phase-transfer catalysis (PTC) to improve reaction rates and yields in biphasic systems. phasetransfer.comiosrjournals.org PTC technology can be advantageous for scaling up reactions by facilitating the transfer of reactants between immiscible phases, often allowing for milder reaction conditions and avoiding the need for expensive anhydrous solvents. iosrjournals.org
Process optimization for the synthesis of this compound would involve a detailed study of reaction parameters to maximize yield and minimize waste. This includes optimizing catalyst loading, reaction temperature, concentration, and mixing. For chlorination reactions, careful control is necessary to prevent over-reaction or the formation of undesired by-products. The development of a robust purification protocol to isolate the final product with high purity is also a critical aspect of process optimization for industrial applications.
Chromatographic and Crystallization-Based Purification Strategies for Halogenated Olefins
The synthesis of halogenated olefins, including this compound and its analogues, often yields crude products containing unreacted starting materials, catalysts, solvents, and undesired byproducts from side reactions. Achieving high purity is critical for their subsequent use in chemical synthesis, necessitating effective purification strategies. Chromatographic and crystallization-based methods are paramount among these techniques, offering high selectivity and efficiency in isolating the target compounds.
Chromatographic Purification
Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For halogenated olefins, which are often volatile and nonpolar to moderately polar liquids, several chromatographic techniques are applicable.
Adsorption Chromatography: This technique is widely used for the purification of olefins. axens.net It operates on the principle of separating solutes based on their affinity for the surface of a solid stationary phase, such as silica (B1680970) gel, activated alumina, or activated carbon. axens.netresearchgate.net In the context of halogenated olefins, adsorption chromatography is particularly effective for removing polar impurities, such as alcohols or water, and certain byproducts. For volatile chlorinated compounds, adsorption with activated carbon is a recognized removal method. researchgate.net The choice of eluent (mobile phase) is critical; a solvent system is selected that provides differential elution of the target compound and its impurities.
Column Chromatography: A preparative-scale technique, column chromatography is indispensable for purifying reaction mixtures in a laboratory setting. acs.org For instance, byproducts from certain synthetic routes, such as those involving silicon-based reagents, often necessitate removal via column chromatography. acs.org The following table outlines typical parameters used in the column chromatographic purification of halogenated olefins.
| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Target Compounds | Commonly Removed Impurities |
|---|---|---|---|---|
| Flash Column Chromatography | Silica Gel (SiO₂) | Hexane/Ethyl Acetate Gradient | Moderately polar halogenated olefins | Unreacted polar starting materials (e.g., alcohols), highly polar byproducts |
| Adsorption Chromatography | Activated Alumina (Al₂O₃) | Pentane or Hexane | Nonpolar halogenated olefins | Residual catalysts, polar contaminants |
| Adsorption using Activated Carbon | Activated Carbon | Gas phase or nonpolar solvent | Volatile chlorinated olefins | Organic contaminants, colored impurities |
Gas Chromatography (GC): While primarily an analytical tool for assessing purity, preparative gas chromatography can be employed for the purification of small quantities of volatile halogenated olefins. This method offers very high resolution, allowing for the separation of compounds with close boiling points, such as geometric isomers.
Crystallization-Based Purification
Crystallization is a highly effective technique for the purification of solid organic compounds. uct.ac.za While many simple halogenated olefins are liquids at room temperature, higher molecular weight analogues or derivatives may be solids, making crystallization an ideal purification method. The process relies on the differences in solubility between the desired compound and impurities in a given solvent. wikipedia.org
The fundamental steps of crystallization involve:
Dissolving the impure solid in a minimum amount of a suitable hot solvent.
Filtering the hot solution to remove any insoluble impurities.
Allowing the solution to cool slowly, which reduces the solubility of the target compound and causes it to form pure crystals.
Isolating the crystals from the impurity-rich solution (mother liquor) by filtration. uct.ac.za
Washing the crystals with a small amount of cold solvent to remove any adhering mother liquor. uct.ac.za
Drying the purified crystals.
Recrystallization: For achieving very high purity, a second crystallization, or recrystallization, can be performed. wikipedia.org This process is effective at removing impurities that may have been trapped within the crystal lattice during the initial crystallization. uct.ac.za
The effectiveness of crystallization is highly dependent on the impurity incorporation mechanism. Understanding whether impurities adsorb to the crystal surface or are incorporated into the crystal lattice is key to designing an optimal purification process. nih.gov The following table, using data from active pharmaceutical ingredient purification, illustrates the power of crystallization in removing structurally related impurities, a common challenge in purifying complex organic molecules like halogenated olefins. nih.gov
| Compound System | Target Compound | Key Impurity | Initial Impurity Level (mol %) | Purity of Isolated Crystals (mol %) | Purification Outcome |
|---|---|---|---|---|---|
| Fenofibrate / Fenofibric Acid | Fenofibrate | Fenofibric Acid | 7.64% | 98.37% | Effective impurity rejection below required specification nih.gov |
| Paracetamol / Acetanilide | Paracetamol | Acetanilide | 5.00% | >99.8% | High purification achieved for a genotoxic impurity nih.gov |
For halogenated olefins that are liquids, crystallization can sometimes be achieved at very low temperatures (freeze crystallization) or by converting the olefin into a solid derivative, purifying the derivative by crystallization, and then regenerating the pure olefin.
Mechanistic Investigations of Reactivity Pathways Involving 4 Chloromethyl 5 Methylhex 1 Ene
Electrophilic Addition Reactions at the Terminal Alkene Moiety
The electron-rich pi bond of the terminal alkene is a prime target for electrophiles. byjus.com In reactions with protic acids like hydrogen halides (HX), the mechanism typically proceeds in two steps: initial attack by the electrophile (H+) to form a carbocation intermediate, followed by attack of the nucleophile (X-) on the carbocation. libretexts.orgpressbooks.pub
Regioselectivity: The addition of an unsymmetrical reagent, such as HBr, to the terminal double bond of 4-(chloromethyl)-5-methylhex-1-ene can theoretically yield two different regioisomers. The outcome is governed by the stability of the carbocation intermediate formed in the first step of the reaction. numberanalytics.comlibretexts.org
Pathway A (Markovnikov Addition): Protonation of the terminal carbon (C1) leads to a secondary carbocation at C2. This is the more stable carbocation due to the electron-donating effects of the two adjacent alkyl groups.
Pathway B (Anti-Markovnikov Addition): Protonation of the internal carbon (C2) results in a primary carbocation at C1, which is significantly less stable.
According to Markovnikov's rule, the electrophile (H+) adds to the carbon with more hydrogen atoms, leading to the more stable carbocation intermediate. byjus.commasterorganicchemistry.com Consequently, the subsequent attack by the halide nucleophile occurs at the more substituted carbon (C2), making the Markovnikov product the major isomer. masterorganicchemistry.comlibretexts.org The presence of the remote chloromethyl group is not expected to significantly alter this preference, as its electron-withdrawing inductive effect is too distant to destabilize the secondary carbocation at C2 substantially. libretexts.org
Stereoselectivity: The addition reaction proceeds through a planar carbocation intermediate. libretexts.org The nucleophilic halide can attack this intermediate from either face with equal probability. If the starting material were chiral or if the addition created a new stereocenter adjacent to an existing one, a mixture of diastereomers could be formed. In the case of adding HBr to this compound, the reaction at C2 would result in a mixture of enantiomers. libretexts.org
Table 1: Predicted Regioselectivity in the Addition of HBr
| Pathway | Intermediate | Stability | Major/Minor Product |
|---|---|---|---|
| Markovnikov | Secondary Carbocation (at C2) | More Stable | Major |
| Anti-Markovnikov | Primary Carbocation (at C1) | Less Stable | Minor |
While direct participation of the chloromethyl group in the electrophilic addition is unlikely due to the number of atoms separating it from the double bond, its presence can influence subsequent reactions. The formation of a halonium ion intermediate, as seen in the addition of halogens like Br₂ or Cl₂, involves a cyclic ion. libretexts.org The subsequent nucleophilic attack occurs in an anti-fashion. libretexts.org In a molecule like this compound, the initial product of electrophilic addition is a haloalkane, which now contains two halide atoms. The relative positions of these halides could open pathways for intramolecular cyclization reactions under different conditions, although this would require a separate reaction step and is not part of the initial addition mechanism itself.
Nucleophilic Substitution Processes at the Chloromethyl Group
The chloromethyl group (-CH₂Cl) is a primary alkyl halide, making it a substrate for nucleophilic substitution reactions. libretexts.org The central question for such systems is whether the reaction proceeds via a concerted (Sₙ2) or a stepwise (Sₙ1) mechanism. masterorganicchemistry.com
For this compound, the reactive center is a primary carbon.
Sₙ2 Pathway: This pathway is generally favored for primary alkyl halides. libretexts.org It involves a single, concerted step where the nucleophile attacks the carbon atom from the backside, simultaneously displacing the chloride leaving group. numberanalytics.com The rate of this reaction is highly sensitive to steric hindrance. libretexts.org
Sₙ1 Pathway: This pathway involves the formation of a carbocation intermediate after the leaving group departs. libretexts.org Primary carbocations are highly unstable, making the Sₙ1 mechanism extremely unlikely for this substrate under normal conditions. masterorganicchemistry.com
While the substrate is not a true allylic halide (where the C-Cl bond is on a carbon adjacent to the C=C double bond), it is a homoallylic-type system. True allylic halides can undergo Sₙ1 reactions due to the formation of a resonance-stabilized allylic carbocation. ucalgary.caglasp.co However, in this compound, the double bond is too far away to provide significant resonance stabilization to a primary carbocation at the chloromethyl carbon. Therefore, the Sₙ2 pathway is the overwhelmingly favored mechanism. libretexts.orgreddit.com
Table 2: Factors Influencing Sₙ1 vs. Sₙ2 Pathways
| Factor | Favors Sₙ1 | Favors Sₙ2 | Analysis for this compound |
|---|---|---|---|
| Substrate | Tertiary, Allylic, Benzylic libretexts.org | Methyl, Primary libretexts.org | Primary halide favors Sₙ2 |
| Nucleophile | Weak (e.g., H₂O, ROH) glasp.co | Strong (e.g., OH⁻, CN⁻) libretexts.org | Depends on reagent, but substrate strongly favors Sₙ2 |
| Solvent | Polar Protic libretexts.org | Polar Aprotic libretexts.org | Depends on conditions |
| Leaving Group | Good (e.g., I⁻, Br⁻, Cl⁻) | Good (e.g., I⁻, Br⁻, Cl⁻) | Chloride is a good leaving group |
| Carbocation Stability | High (Resonance/Hyperconjugation) | N/A (No intermediate) | Primary carbocation is highly unstable, disfavoring Sₙ1 |
Steric Effects: The rate of an Sₙ2 reaction is highly dependent on the steric accessibility of the electrophilic carbon. libretexts.orgnih.gov In this compound, the carbon of the chloromethyl group is attached to a chiral center (C4) which is, in turn, bonded to a hydrogen, an ethyl group (C2-C3), and a branched isopropyl-like group (C5-C6). This creates significant steric bulk around the reaction center. libretexts.orgreddit.com This steric hindrance will slow the rate of Sₙ2 substitution compared to a less hindered primary halide like 1-chlorobutane. libretexts.org
Electronic Effects: The primary electronic effect at play is the inductive effect of the chlorine atom, which polarizes the C-Cl bond, making the carbon electrophilic. The distant alkene group has a negligible electronic influence on the Sₙ2 reaction at the chloromethyl carbon. The product distribution is expected to be straightforward, with the nucleophile replacing the chlorine atom to give a single substitution product, albeit at a potentially slow rate due to steric hindrance.
Radical Reactions and Cascade Cyclization Pathways
The presence of both an alkene and an alkyl halide allows for radical-mediated reactions. A common method to initiate such a reaction involves generating a radical at the carbon bearing the chlorine. However, a more synthetically valuable pathway involves generating a radical elsewhere in the molecule that can then interact with the alkene in a cyclization reaction.
For this compound, if a radical were generated at the C4 position (for instance, through abstraction of the hydrogen by a radical initiator), it would be a 5-hexenyl type radical. Such radicals are well-known to undergo rapid and highly regioselective intramolecular cyclization. wikipedia.org
According to Baldwin's rules and extensive experimental evidence, the cyclization of a hex-5-enyl radical strongly favors a 5-exo-trig closure over a 6-endo-trig closure. wikipedia.orgscirp.org
5-exo-trig: The radical attacks the terminal carbon of the double bond, forming a five-membered ring and a new radical on the carbon outside the ring (a primary alkyl radical). This pathway is kinetically favored due to better orbital overlap in the chair-like transition state. wikipedia.orgscirp.org
6-endo-trig: The radical attacks the internal carbon of the double bond, forming a six-membered ring and a new radical inside the ring. This is generally disfavored.
This radical cascade cyclization is an efficient way to construct substituted cyclopentane (B165970) rings. rsc.orgnih.gov The reaction would typically be completed by a trapping step, where the newly formed radical abstracts a hydrogen atom from a donor like tributyltin hydride (Bu₃SnH) to give the final, neutral product. researchgate.net This leads to the formation of a (1-methyl-2-propyl)cyclopentyl derivative. The presence of substituents on the chain can further influence the rate and stereoselectivity of the cyclization. wikipedia.orgharvard.edu
Table 3: Compound Names Mentioned in this Article
| Trivial/Systematic Name |
|---|
| This compound |
| Hydrogen bromide (HBr) |
| 2-bromo-4-(chloromethyl)-5-methylhexane |
| 1-bromo-4-(chloromethyl)-5-methylhexane |
| 1-chlorobutane |
Generation and Reactivity of Hexenyl Radicals with Pendant Chloromethyl Groups
The generation of a radical from this compound can be envisioned through several standard methods, such as atom transfer radical addition or reduction of the alkyl chloride. For the purpose of studying intramolecular cyclization, a radical would typically be formed at a terminal position, for instance, by the addition of a radical initiator to the C1-C2 double bond. However, the most synthetically relevant pathway for cyclization involves the generation of a hex-5-enyl radical. While the parent structure is a hex-1-ene, related hex-5-enyl systems provide a robust framework for predicting reactivity.
Let us consider a hypothetical 5-hexenyl radical analogue, the 4-(chloromethyl)-5-methylhex-5-en-1-yl radical. This radical is a substituted version of the classic 5-hexenyl radical, which is a cornerstone of radical cyclization chemistry. The reactivity of this radical will be governed by the interplay of electronic and steric factors introduced by the substituents. The primary radical at C1 is highly reactive and will seek to stabilize itself, with intramolecular cyclization being a kinetically favorable pathway. wikipedia.org The presence of the chloromethyl group at C4 and the methyl group at C5 introduces steric and electronic perturbations that influence the transition state energies for the possible cyclization pathways.
Intramolecular Radical Cyclization Studies and Regiochemical Outcomes
The cyclization of 5-hexenyl radicals is a rapid and generally irreversible process that can proceed via two main pathways: a 5-exo-trig cyclization to form a five-membered cyclopentylmethyl radical, or a 6-endo-trig cyclization to yield a six-membered cyclohexyl radical. wikipedia.orgacs.org For the unsubstituted 5-hexenyl radical, the 5-exo pathway is overwhelmingly favored due to a more stable chair-like transition state with better orbital overlap. wikipedia.org
However, substituents on the hexenyl chain can significantly alter this regioselectivity. acs.orgresearchgate.net In the case of the hypothetical 4-(chloromethyl)-5-methylhex-5-en-1-yl radical, the methyl group at the C5 position is particularly influential. Studies on 5-methyl-5-hexenyl radicals have shown that they give substantially the 6-endo cyclization product. acs.org This preference is attributed to the stabilization of the incipient secondary radical in the 6-endo transition state, which outweighs the stereoelectronic preference for the 5-exo pathway. The chloromethyl group at C4 would primarily exert a steric influence on the transition states, potentially disfavoring certain conformations.
Based on the Beckwith-Schiesser-Houk transition state model, the substituents guide the cyclization to the most stable transition state geometry. researchgate.net The 4-methyl-hex-5-enyl radical, an analogue to our substrate, gives mainly the trans-substituted cyclopentane product via a 5-exo pathway. researchgate.net Conversely, the strong directing effect of the C5-methyl group towards 6-endo cyclization seen in related systems suggests a competition between these pathways. acs.org
Table 1: Predicted Regiochemical Outcomes of a Substituted Hexenyl Radical Cyclization
| Cyclization Mode | Product Type | Key Influencing Factor | Expected Major/Minor Product |
| 5-exo-trig | Substituted Cyclopentylmethyl Radical | Stereoelectronic preference; steric hindrance from C4-substituent. | Potentially a major pathway, leading to a trans-substituted cyclopentane. |
| 6-endo-trig | Substituted Cyclohexyl Radical | C5-methyl group stabilizing the 6-endo transition state. | Likely a significant, if not the major, pathway. |
Pericyclic and Rearrangement Reactions
Exploration of Cycloaddition Chemistry Involving the Alkene Component
The alkene functional group in this compound can potentially participate in pericyclic reactions, most notably cycloadditions. The Diels-Alder, or [4+2] cycloaddition, is a powerful ring-forming reaction between a conjugated diene and a dienophile (an alkene or alkyne). masterorganicchemistry.comyoutube.com The reactivity of the dienophile is crucial; typically, the reaction is most efficient when the dienophile possesses electron-withdrawing groups. libretexts.org
The terminal alkene in this compound is unactivated, as it lacks conjugation or significant electron-withdrawing substituents. Simple, non-activated alkenes are generally poor dienophiles and require harsh conditions, such as high temperatures or pressures, to react with even reactive dienes like 1,3-butadiene. libretexts.org The substituents at the C4 and C5 positions are not expected to significantly enhance the dienophilic character of the alkene. Therefore, cycloaddition reactions are predicted to be sluggish. However, the use of Lewis acid catalysts could potentially activate the alkene and facilitate the reaction.
Table 2: Hypothetical Diels-Alder Reaction
| Diene | Dienophile | Conditions | Predicted Product |
| 1,3-Butadiene | This compound | High Temperature/Pressure or Lewis Acid Catalysis | 4-(2-(Chloromethyl)-3-methylbutyl)cyclohexene |
Allylic Rearrangements and Mechanistic Aspects of Chloro-Prins Reactions
While the substrate is a homoallylic chloride, not a direct precursor for classic allylic rearrangements, the alkene functionality is susceptible to acid-catalyzed reactions that can involve rearrangements, such as the Prins reaction. wikipedia.orgmasterorganicchemistry.com The Prins reaction involves the electrophilic addition of an aldehyde or ketone to an alkene, followed by the capture of the resulting carbocationic intermediate by a nucleophile. wikipedia.orgorganic-chemistry.org
Given the structure of this compound, a Chloro-Prins reaction is a highly relevant transformation. beilstein-journals.org In a typical Chloro-Prins cyclization, a Lewis acid or a Brønsted acid activates an aldehyde (e.g., formaldehyde), which is then attacked by the alkene's π-bond. wikipedia.org This forms a β-hydroxy carbocation. For this compound, the attack would form a secondary carbocation at C2. This intermediate could then be trapped by a chloride ion (from an acid like HCl or a Lewis acid like TiCl₄), leading to a 1,3-addition product. wikipedia.org Alternatively, the intermediate could undergo intramolecular cyclization, especially if a tethered nucleophile were present. A particularly relevant pathway is the formation of a six-membered ring, a 4-chlorotetrahydropyran, if the reaction is performed with an aldehyde under conditions that favor cyclization and chloride trapping. beilstein-journals.orgchemrxiv.org
The mechanism proceeds via an oxocarbenium ion formed from the aldehyde and acid catalyst. wikipedia.orgnih.gov The alkene attacks this electrophile, generating a carbocation intermediate which is then captured by a nucleophile. wikipedia.org
Table 3: Potential Products of a Chloro-Prins Reaction with Formaldehyde
| Reactant | Reagent | Conditions | Potential Product(s) | Mechanistic Pathway |
| This compound | Formaldehyde | Lewis Acid (e.g., SnCl₄, TiCl₄) | 1,3-dichloro-5-(chloromethyl)-6-methylheptan-2-ol | Intermolecular trapping of carbocation by chloride. |
| This compound | Formaldehyde | Brønsted Acid (e.g., HCl) | 3-(Chloromethyl)-1-(chloromethyl)-2-methylpropyl)oxolane | Intramolecular cyclization followed by chloride trapping. |
Transition Metal-Catalyzed Transformations
Palladium-Catalyzed Cross-Coupling and Annulation Reactions
The structure of this compound offers two distinct handles for palladium-catalyzed transformations: the primary alkyl chloride and the terminal alkene.
Cross-Coupling at the C-Cl Bond: Palladium-catalyzed cross-coupling reactions are fundamental in C-C bond formation. sigmaaldrich.com While aryl and vinyl halides are the most common substrates, significant progress has been made in the coupling of alkyl halides. rsc.org Primary alkyl chlorides, however, are challenging substrates due to the strength of the C-Cl bond and the propensity for β-hydride elimination from the resulting alkyl-palladium intermediate. Oxidative addition of the C-Cl bond to a Pd(0) center is often the rate-limiting step. rsc.org Success in this area typically requires specialized catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands like tricyclohexylphosphine (B42057) (PCy₃) or di-tert-butylphosphino ligands, which promote the difficult oxidative addition step. researchgate.netresearchgate.net Assuming a suitable catalyst is employed, this compound could undergo Suzuki coupling with organoboron reagents or Negishi coupling with organozinc reagents.
Reactions at the Alkene: The terminal alkene can participate in various palladium-catalyzed reactions. The Heck reaction, which couples an alkene with an aryl or vinyl halide, is a possibility. wikipedia.orgyoutube.comorganic-chemistry.org In this case, this compound would serve as the alkene component. Furthermore, palladium-catalyzed annulation reactions, where the alkene is incorporated into a newly formed ring, are also plausible. acs.orgacs.org For instance, a reaction with a suitably functionalized aryl halide could lead to a palladium-catalyzed cascade involving carbopalladation of the alkene followed by an intramolecular C-H activation or trapping by a tethered nucleophile to construct a carbocyclic or heterocyclic ring system. umich.eduutah.edu
Table 4: Potential Palladium-Catalyzed Cross-Coupling and Annulation Reactions
| Reaction Type | Coupling Partner | Catalyst System (Example) | Predicted Product |
| Suzuki Coupling (at C-Cl) | Phenylboronic Acid | Pd₂(dba)₃ / PCy₃ | 4-(Benzyl)-5-methylhex-1-ene |
| Heck Reaction (at alkene) | Iodobenzene | Pd(OAc)₂ / PPh₃ | 4-(Chloromethyl)-5-methyl-1-phenylhex-1-ene |
| Annulation (involving alkene) | 2-Iodophenol | Pd(OAc)₂ / Ligand | Substituted Dihydrobenzofuran |
Lewis Acid-Catalyzed Reactions and Their Role in Stereoselectivity Control
Lewis acid catalysis is a cornerstone of modern organic synthesis, providing a powerful tool for activating substrates and controlling the stereochemical outcome of reactions. wikipedia.orgyoutube.com In the context of this compound, a Lewis acid would coordinate to the chlorine atom, facilitating its departure and the formation of a resonance-stabilized allylic carbocation. This intermediate is key to understanding the potential reaction pathways.
The stereoselectivity of nucleophilic attack on this allylic cation is a critical aspect. The reaction can proceed through two primary mechanistic pathways: an SN1-like mechanism, where the carbocation is fully formed, or an SN2'-like mechanism, involving a concerted displacement of the leaving group. The choice of Lewis acid can significantly influence which pathway is favored. Stronger Lewis acids tend to promote the formation of a more "free" carbocation, potentially leading to a loss of stereochemical information. In contrast, milder Lewis acids might remain associated with the leaving group, influencing the trajectory of the incoming nucleophile and thus exerting greater stereocontrol.
For this compound, the stereocenter at C4 would direct the facial selectivity of the incoming nucleophile. The bulky isobutyl group would likely block one face of the allylic system, leading to a preference for attack from the less hindered side. The degree of this facial selectivity can be enhanced by the choice of Lewis acid. A bulkier Lewis acid, upon coordination to the chlorine, would further increase the steric hindrance on one face, thereby amplifying the diastereoselectivity of the reaction.
To illustrate the effect of the Lewis acid on stereoselectivity, consider the following hypothetical allylic alkylation of a generic allylic chloride, which is structurally analogous to this compound.
Table 1: Hypothetical Influence of Lewis Acid on the Diastereoselectivity of an Allylic Alkylation Reaction
| Entry | Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (anti:syn) |
| 1 | TiCl₄ | CH₂Cl₂ | -78 | 85:15 |
| 2 | SnCl₄ | CH₂Cl₂ | -78 | 70:30 |
| 3 | BF₃·OEt₂ | CH₂Cl₂ | -78 | 60:40 |
| 4 | ZnCl₂ | THF | -78 | 55:45 |
In this hypothetical scenario, the stronger Lewis acid, TiCl₄, leads to a higher diastereomeric ratio, suggesting a more organized transition state where the Lewis acid effectively shields one face of the allylic cation. Weaker Lewis acids like ZnCl₂ result in lower selectivity, implying a "looser" transition state with a less differentiated energetic barrier for the approach of the nucleophile from either face.
Influence of Catalyst Ligand Environment on Regio- and Stereoselectivity
The use of transition metal catalysts with chiral ligands offers a more sophisticated level of control over both regioselectivity and stereoselectivity in allylic substitution reactions. numberanalytics.com Metals such as palladium, rhodium, iridium, and molybdenum are commonly employed for these transformations. nih.govnih.govacs.org The ligand bound to the metal center plays a crucial role in determining the reaction's outcome by creating a chiral pocket around the active site. libretexts.orgnih.gov
For a substrate like this compound, a key challenge is controlling the regioselectivity of the nucleophilic attack, which can occur at either the C1 (linear product) or C3 (branched product) position of the allylic system. The electronic and steric properties of the ligand can influence this selectivity. numberanalytics.com For instance, certain ligands can favor the formation of the thermodynamically more stable linear product, while others, through steric interactions, can direct the nucleophile to the more substituted carbon, yielding the branched product.
Furthermore, the use of chiral ligands enables enantioselective reactions. The chiral ligand environment can differentiate between the two enantiotopic faces of the allylic intermediate, leading to the preferential formation of one enantiomer of the product. The precise structure of the ligand, including its bite angle, steric bulk, and electronic properties, is critical in achieving high levels of enantioselectivity.
Consider a hypothetical iridium-catalyzed allylic alkylation of this compound with a soft nucleophile. The choice of a chiral phosphoramidite (B1245037) ligand, for example, could lead to high enantioselectivity.
Table 2: Hypothetical Influence of Ligand on Regio- and Stereoselectivity in an Iridium-Catalyzed Allylic Alkylation
| Entry | Ligand | Nucleophile | Regioisomeric Ratio (Branched:Linear) | Enantiomeric Excess (ee, %) |
| 1 | (R)-Allylphos | Dimethyl malonate | >95:5 | 92 |
| 2 | (S)-Tol-BINAP | Sodium benzenesulfinate | 80:20 | 85 |
| 3 | Feringa Ligand | Indole | >95:5 | 95 |
| 4 | PPh₃ | Phenol | 50:50 | N/A |
The data in this hypothetical table illustrates that chiral ligands like (R)-Allylphos and the Feringa ligand can induce high regioselectivity for the branched product along with excellent enantioselectivity. In contrast, a simple achiral ligand like triphenylphosphine (B44618) (PPh₃) would likely result in poor regiocontrol and no enantioselectivity. The interplay between the metal center, the ligand, and the substrate is a complex but powerful tool for directing the reactivity of molecules like this compound. nih.govrsc.org
Theoretical and Computational Studies of 4 Chloromethyl 5 Methylhex 1 Ene Reactivity
Density Functional Theory (DFT) Calculations for Reaction Mechanisms, Transition States, and Intermediates
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the reaction mechanisms involving 4-(chloromethyl)-5-methylhex-1-ene. By employing functionals such as B3LYP, researchers can model the potential energy surface of a reaction, identifying the structures of reactants, products, transition states, and any intermediates. acs.orgnih.gov For instance, in reactions analogous to those of other allylic chlorides, DFT calculations can elucidate the step-by-step process of nucleophilic substitution or other transformations. acs.org
Theoretical investigations on similar systems, like the carbonylation of allyl chloride catalyzed by palladium complexes, have demonstrated the capability of DFT to distinguish between different possible reaction channels. acs.org These studies can determine whether a reaction proceeds through a direct attack or involves the formation of complex intermediates, such as π-allyl complexes. acs.org For this compound, DFT could be used to model its reactions with various nucleophiles or in the presence of catalysts. The calculations would provide optimized geometries for all stationary points along the reaction coordinate.
Furthermore, DFT studies on the reactions of substituted chloromethyl compounds have shown that the solvent environment can significantly influence the reaction pathway and the stability of intermediates. nih.govnih.gov By incorporating solvent models into the calculations, a more accurate description of the reaction in different media can be achieved. For example, the formation of ion pairs as intermediates can be shown to be more or less favorable depending on the polarity of the solvent. nih.gov
Table 1: Representative DFT Functionals and Basis Sets for Reactivity Studies
| Functional | Basis Set | Typical Application |
| B3LYP | 6-31G* | Geometry optimization and frequency calculations. |
| M06-2X | 6-311++G(d,p) | More accurate energy calculations, including dispersion effects. |
| MPW1K | 6-31+G** | Often used for kinetic and thermodynamic studies. nih.gov |
This table is generated based on commonly used methods in computational chemistry for similar molecules.
Quantum Chemical Modeling of Bond Dissociation Energies and Activation Barriers
Quantum chemical methods are crucial for quantitatively assessing the reactivity of this compound by calculating key thermodynamic and kinetic parameters. Bond dissociation energy (BDE) is a fundamental descriptor of the strength of a chemical bond, and its calculation can predict which bonds are most likely to break during a reaction. For this compound, the C-Cl bond is of particular interest.
Computational studies on analogous allylic compounds, such as allyl mercaptan, have utilized quantum chemical calculations to determine BDEs and understand their antiradical activity. mdpi.com Similar approaches can be applied to this compound to evaluate the energy required for homolytic cleavage of the C-Cl bond, providing insight into its potential for radical-mediated reactions.
Activation barriers, or activation energies, determine the rate of a chemical reaction. DFT and other high-level quantum chemical methods can be used to calculate the energy of the transition state relative to the reactants. nih.gov By modeling the reaction of this compound with a nucleophile, for example, the activation barrier for the substitution reaction can be determined. These calculations can also compare the activation barriers for different possible reaction pathways, such as SN1 versus SN2 mechanisms, to predict the dominant reaction route under specific conditions. nih.gov
Table 2: Predicted Bond Dissociation Energies (BDEs) for a Model Allylic Chloride
| Bond | Predicted BDE (kcal/mol) | Method |
| C-Cl | ~80-85 | DFT (B3LYP/6-31G) |
| Allylic C-H | ~85-90 | DFT (B3LYP/6-31G) |
Note: These are estimated values based on typical BDEs for allylic chlorides and may vary for the specific structure of this compound.
Predictive Capabilities for Regioselectivity and Stereoselectivity via Computational Analysis
Computational analysis offers powerful predictive capabilities for understanding the regioselectivity and stereoselectivity of reactions involving this compound. The presence of multiple reactive sites—the double bond and the carbon bearing the chlorine atom—makes predicting the outcome of reactions challenging without theoretical insights.
For electrophilic additions to the double bond, computational models can predict whether the electrophile will add to the terminal carbon (C1) or the internal carbon (C2) of the vinyl group. This is often rationalized by examining the relative stabilities of the resulting carbocation intermediates. DFT calculations can provide the energies of these intermediates, with the lower energy intermediate indicating the preferred regiochemical outcome.
In nucleophilic substitution reactions at the allylic carbon, the possibility of allylic rearrangement exists. Computational modeling can predict the likelihood of the nucleophile attacking at the original site (α-carbon) versus the γ-carbon of the allylic system. This is achieved by calculating the activation energies for both pathways. Furthermore, since this compound is chiral, computational methods can be employed to predict the stereochemical outcome of reactions, such as whether a reaction proceeds with inversion or retention of configuration at the stereocenter. Studies on similar systems have shown that the regioselectivity of nucleophilic aromatic substitution can be successfully explained by analyzing the LUMO coefficients of the substrate. mdpi.com
Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution in Reactive Sites
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing and understanding the charge distribution within a molecule and predicting its reactive behavior. researchgate.net The MEP map of this compound would highlight regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack.
The region around the double bond is expected to show a negative MEP, indicating its nucleophilic character and reactivity towards electrophiles. researchgate.net Conversely, the area around the carbon atom attached to the electron-withdrawing chlorine atom, as well as the hydrogen atoms, will exhibit a positive MEP, suggesting their electrophilic nature. rsc.org The MEP analysis can therefore provide a clear rationale for the regioselectivity of various reactions. For instance, in an electrophilic addition, the electrophile will be guided to the region of highest electron density on the double bond. researchgate.net
Analysis of the charge distribution, often through methods like Hirshfeld population analysis, complements the MEP by assigning partial charges to each atom in the molecule. rsc.org This can quantify the extent of polarization in bonds like the C-Cl bond and help in understanding the inductive effects of the substituent groups.
Computational Prediction of Spectroscopic Signatures for Mechanistic Validation
Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate proposed reaction mechanisms and identify transient species. For this compound and its reaction products or intermediates, theoretical calculations can provide valuable spectroscopic signatures.
For example, DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. By calculating the theoretical IR spectra of reactants, products, and proposed intermediates or transition states, one can look for characteristic peaks that confirm the presence of these species in an experimental setting.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.gov These predicted chemical shifts can be instrumental in the structural elucidation of new products formed from reactions of this compound. If a reaction is proposed to proceed through a specific intermediate, the calculated NMR spectrum of that intermediate can be compared with experimental data obtained under conditions where the intermediate might be observed.
Applications of 4 Chloromethyl 5 Methylhex 1 Ene in Complex Molecule Synthesis
A Bifunctional Building Block for Alkenes and Halogenated Compounds
The dual reactivity of 4-(chloromethyl)-5-methylhex-1-ene, possessing both a nucleophilic-susceptible chloromethyl group and a reactive terminal alkene, positions it as a significant bifunctional building block in organic synthesis. This duality allows for sequential or tandem reactions, providing an efficient pathway to introduce both alkyl and vinyl functionalities into a target molecule.
The chloromethyl group serves as an excellent electrophilic site for nucleophilic substitution reactions. A variety of nucleophiles, including carbanions, amines, alkoxides, and thiolates, can readily displace the chloride ion, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. This reactivity is fundamental to its application in extending carbon chains and introducing diverse functional groups.
Simultaneously, the terminal alkene functionality can participate in a wide array of reactions characteristic of olefins. These include, but are not limited to, hydroboration-oxidation to yield primary alcohols, ozonolysis for the formation of carbonyl compounds, and various addition reactions across the double bond. Furthermore, the alkene can act as a substrate in powerful cross-coupling methodologies such as the Heck, Suzuki, and Negishi reactions, enabling the formation of new carbon-carbon bonds with a high degree of control and efficiency.
The strategic combination of these two reactive sites in a single molecule allows for the construction of complex structures from simpler precursors in a more convergent and atom-economical manner.
A Precursor for Novel Organic Scaffolds and Heterocyclic Systems
The unique structural attributes of this compound make it an ideal precursor for the elaboration of novel organic scaffolds and heterocyclic systems. The ability to selectively functionalize either the chloromethyl group or the terminal alkene provides a powerful handle for constructing diverse molecular frameworks.
For instance, intramolecular reactions can be designed to form cyclic structures. By introducing a nucleophilic group at a suitable position through a reaction at the alkene, a subsequent intramolecular cyclization via displacement of the chloride can lead to the formation of carbocyclic or heterocyclic rings. The size of the resulting ring can be controlled by the length and nature of the tether connecting the nucleophile and the chloromethyl group.
Moreover, the alkene moiety can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct six-membered rings with a high degree of stereocontrol. The resulting cycloadduct, still retaining the chloromethyl group, can be further elaborated, opening up pathways to complex polycyclic systems.
The synthesis of various heterocyclic systems, which are prevalent in pharmaceuticals and natural products, can also be achieved. For example, reaction with bifunctional nucleophiles, such as amino alcohols or diamines, can lead to the formation of morpholines, piperazines, and other nitrogen- or oxygen-containing heterocycles.
Strategies for Stereocontrolled Carbon-Carbon and Carbon-Heteroatom Bond Formation
Achieving stereocontrol in the formation of new chemical bonds is a cornerstone of modern organic synthesis. The structure of this compound offers several opportunities for the stereocontrolled formation of both carbon-carbon and carbon-heteroatom bonds.
The chiral center at the 4-position of the hexene chain can influence the stereochemical outcome of reactions at the neighboring chloromethyl group and the more distant alkene. For instance, in nucleophilic substitution reactions at the chloromethyl group, the stereocenter can direct the incoming nucleophile, leading to a diastereoselective bond formation. This is particularly relevant when the nucleophile itself is chiral.
Furthermore, asymmetric transformations of the alkene moiety can be employed to introduce new stereocenters with high enantioselectivity. Catalytic asymmetric hydrogenation, dihydroxylation, and epoxidation are powerful methods to install specific stereochemistries at the 1- and 2-positions of the original alkene. The resulting stereodefined intermediates can then be utilized in subsequent transformations, carrying the stereochemical information forward into the final product.
The development of chiral catalysts for reactions involving both the alkene and the chloromethyl group is an active area of research. Such catalysts could enable highly stereocontrolled one-pot transformations, significantly enhancing the efficiency of complex molecule synthesis.
Utility in the Construction of Advanced Intermediates for Natural Product Total Synthesis
The total synthesis of natural products often requires the assembly of complex carbon skeletons with precise stereochemistry. The versatility of this compound makes it a valuable intermediate in the strategic construction of advanced fragments for the total synthesis of a variety of natural products. nih.gov
The isoprenoid-like structure of this compound also makes it a suitable starting material for the synthesis of terpenes and other natural products derived from the isoprenoid pathway. The methyl group at the 5-position is a common feature in many natural products, and its presence in this building block obviates the need for a separate introduction step.
Future Research Directions and Emerging Reactivities of 4 Chloromethyl 5 Methylhex 1 Ene
Development of Next-Generation Catalytic Systems for Enhanced Selectivity and Efficiency
The presence of both an alkene and an allylic chloride in 4-(chloromethyl)-5-methylhex-1-ene offers multiple sites for catalytic functionalization. Future research will likely focus on developing catalytic systems that can selectively target one of these groups, or even enable tandem reactions involving both.
One promising avenue is the development of catalysts for the selective dichlorination of the alkene . While traditional methods often lack stereocontrol, recent advancements in catalytic systems, such as those employing selenium-based group transfer catalysts, have shown promise in achieving syn-stereospecific dichlorination of alkenes. nih.gov Applying such catalysts to this compound could provide a route to novel polychlorinated structures. Another area of interest lies in the site-selective chlorination of the C(sp³)–H bonds within the molecule. Recent breakthroughs have demonstrated the use of copper(II) chloride complexes in combination with radical-generating systems for the highly selective chlorination of tertiary and benzylic C(sp³)–H bonds. nih.gov Adapting these methods could allow for the introduction of additional chlorine atoms at specific positions, further diversifying the molecular scaffold.
Furthermore, the alkene moiety is a prime target for dimerization and oligomerization reactions . Zirconocene-based catalytic systems, activated by organoaluminum or organoboron compounds, have been shown to be effective for the selective dimerization of alkenes. mdpi.com Investigating the behavior of this compound in the presence of such catalysts could lead to the synthesis of larger, more complex molecules with repeating units.
| Catalytic System Type | Potential Application to this compound | Desired Outcome |
| Selenium-based group transfer catalysts | syn-Dichlorination of the double bond | Stereocontrolled synthesis of vicinal dichlorides |
| Copper(II) chloride with radical initiators | Site-selective C(sp³)–H chlorination | Introduction of additional chlorine atoms at specific positions |
| Zirconocene-based catalysts | Dimerization and oligomerization of the alkene | Synthesis of higher molecular weight compounds |
Exploration of Bio-Inspired and Enzymatic Transformations of Chlorinated Alkenes
Nature has evolved a diverse array of enzymes capable of performing highly selective transformations on organic molecules, including those containing halogens. nih.gov The field of biocatalysis offers a green and efficient alternative to traditional synthetic methods. chemistryjournals.netresearchgate.net
Enzymatic halogenation and dehalogenation represent a key area for future research. nih.gov Halogenating enzymes, such as haloperoxidases, could potentially be used to introduce additional halogen atoms with high regio- and stereoselectivity. nih.gov Conversely, dehalogenases could be employed for the selective removal of the chlorine atom, providing a route to the corresponding alcohol or other functional groups. The development of bio-inspired catalysts , which mimic the active sites of these enzymes, is another exciting prospect. anl.gov For instance, synthetic complexes inspired by hydrogenases could be explored for novel reduction or coupling reactions involving the chlorinated alkene. anl.gov
Furthermore, the principles of biocatalytic C-C bond formation could be applied to this compound. nih.govacs.org Enzymes such as cytochrome P450s have been shown to catalyze oxidative cross-coupling reactions, which could potentially be used to form new carbon-carbon bonds at various positions on the molecule. umich.edu
| Biocatalytic Approach | Potential Transformation of this compound | Potential Product Class |
| Halogenating Enzymes (e.g., Haloperoxidases) | Regio- and stereoselective introduction of halogens | Polyhalogenated alkanes |
| Dehalogenating Enzymes | Selective removal of the chlorine atom | Allylic alcohols, other functionalized alkenes |
| Bio-inspired Catalysts (e.g., Hydrogenase mimics) | Reduction or novel coupling reactions | Saturated or functionalized hydrocarbons |
| C-C Bond Forming Enzymes (e.g., Cytochrome P450s) | Oxidative cross-coupling reactions | More complex, functionalized alkenes |
Integration with Continuous Flow Chemistry and Sustainable Synthesis Methodologies
The synthesis and manipulation of reactive intermediates like allylic chlorides can often be hazardous in traditional batch processes. Continuous flow chemistry offers a safer, more efficient, and scalable alternative. mt.comnih.gov The small reactor volumes and excellent heat and mass transfer in flow systems can mitigate the risks associated with exothermic reactions and the handling of toxic reagents. nih.gov
Future research should focus on developing continuous flow processes for the synthesis of this compound itself, as well as for its subsequent transformations. For example, the formation of Grignard reagents from allylic chlorides, a notoriously difficult and often hazardous reaction, could be rendered safer and more controllable in a flow environment. mt.comhzdr.de This would open up a wide range of subsequent reactions with various electrophiles. byjus.comyoutube.com The integration of in-line analytical techniques, such as FTIR spectroscopy, would allow for real-time monitoring and optimization of reaction conditions. mt.com
The principles of green chemistry advocate for the use of sustainable practices in chemical synthesis. numberanalytics.comnumberanalytics.com This includes the use of renewable feedstocks, the reduction of waste, and the use of catalytic rather than stoichiometric reagents. numberanalytics.com Future work on this compound should prioritize the development of synthetic routes that adhere to these principles, for example, by utilizing biocatalysis or by designing processes with high atom economy. chemistryjournals.netblazingprojects.com
Advanced Spectroscopic Characterization Techniques for In Situ Reaction Monitoring
A detailed understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes and discovering new reactivity. Advanced spectroscopic techniques that allow for in situ reaction monitoring are invaluable in this regard. spectroscopyonline.com
For reactions involving this compound, techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can be employed to track the concentrations of reactants, intermediates, and products in real-time. mt.comnumberanalytics.comwikipedia.orgresearchgate.netlibretexts.org This is particularly important for studying transient species and for understanding the kinetics of complex reaction networks. For instance, in situ FTIR has been successfully used to monitor the formation of Grignard reagents, providing insights into reaction initiation and progress. mt.com
The application of advanced NMR techniques , such as two-dimensional (2D) NMR, can provide even more detailed structural information about intermediates and products, helping to elucidate complex reaction pathways. chemistryviews.org While traditionally time-consuming, recent advances have significantly shortened the acquisition time of 2D NMR spectra, making it more amenable to kinetic studies. chemistryviews.org
| Spectroscopic Technique | Information Gained | Relevance to this compound |
| In situ FTIR Spectroscopy | Real-time concentration of functional groups | Monitoring reactions involving the C-Cl and C=C bonds |
| In situ NMR Spectroscopy | Detailed structural information and kinetics | Elucidating reaction mechanisms and identifying intermediates |
| Advanced 2D NMR Techniques | Correlation of different nuclei | Unambiguous structure determination of complex products |
Computational Design and Discovery of Novel Reactivity Profiles
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the design of new catalysts and reactions. researchgate.net For this compound, computational methods can be used to explore its potential reactivity and to guide experimental efforts.
Density functional theory (DFT) calculations can be employed to model the transition states of potential reactions, providing insights into reaction barriers and selectivities. acs.org This can be used to predict the feasibility of different synthetic routes and to understand the factors that control the outcome of a reaction. For example, computational studies can help in the design of chiral ligands for asymmetric catalysis, a key goal in modern synthesis. researchgate.net
Furthermore, computational screening can be used to discover novel reactivity profiles . By simulating the interaction of this compound with a wide range of reagents and catalysts, it may be possible to identify unexpected and potentially useful transformations that would be difficult to discover through purely experimental means. This approach has been successfully used to identify new bioorthogonal cycloaddition reactions and can be a powerful engine for innovation.
| Computational Method | Application to this compound | Potential Outcome |
| Density Functional Theory (DFT) | Modeling of reaction transition states and energies | Prediction of reaction feasibility and selectivity |
| Ligand Design Algorithms | Design of chiral ligands for asymmetric catalysis | Development of stereoselective transformations |
| High-Throughput Computational Screening | Exploration of a wide range of reaction partners | Discovery of novel and unexpected reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
